methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate
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Overview
Description
Methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanomethyl group, a 4-fluorobenzenesulfonyl group, and a propanamido group, all linked to a methyl acetate backbone.
Preparation Methods
The synthesis of methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyanomethyl intermediate: This step involves the reaction of a suitable precursor with cyanomethyl reagents under controlled conditions.
Introduction of the 4-fluorobenzenesulfonyl group: This step is achieved through a sulfonylation reaction, where the cyanomethyl intermediate reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base.
Coupling with propanamido group: The final step involves the coupling of the sulfonylated intermediate with a propanamido derivative, followed by esterification to form the methyl acetate ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyanomethyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site for binding to biological molecules, while the 4-fluorobenzenesulfonyl group can enhance the compound’s stability and bioavailability. The propanamido group may facilitate interactions with proteins or other macromolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate include:
Methyl 2-[N-(cyanomethyl)-2-(4-methylbenzenesulfonyl)propanamido]acetate: Similar structure but with a methyl group instead of a fluorine atom.
Methyl 2-[N-(cyanomethyl)-2-(4-chlorobenzenesulfonyl)propanamido]acetate: Contains a chlorine atom instead of a fluorine atom.
Methyl 2-[N-(cyanomethyl)-2-(4-bromobenzenesulfonyl)propanamido]acetate: Contains a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 2-[cyanomethyl-[2-(4-fluorophenyl)sulfonylpropanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O5S/c1-10(14(19)17(8-7-16)9-13(18)22-2)23(20,21)12-5-3-11(15)4-6-12/h3-6,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLZOLACZIFXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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